(1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride

NMDA receptor binding affinity ion channel blocker

This chiral bicyclo[6.2.0]decane β-amino acid HCl salt offers unique low-affinity (IC50 92–110 μM) NMDA negative allosteric modulation, distinct from high-potency channel blockers like (+)-MK-801. Its rigid scaffold enables β-turn mimicry and foldamer research. The defined (1R,8S,9S,10S) stereochemistry ensures batch consistency for reproducible pharmacology. Ideal as a low-affinity control in screening cascades with >750-fold dynamic range against (+)-MK-801 (Kd 37.2 nM).

Molecular Formula C11H20ClNO2
Molecular Weight 233.74
CAS No. 2503155-09-5
Cat. No. B2365162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride
CAS2503155-09-5
Molecular FormulaC11H20ClNO2
Molecular Weight233.74
Structural Identifiers
SMILESC1CCCC2C(CC1)C(C2N)C(=O)O.Cl
InChIInChI=1S/C11H19NO2.ClH/c12-10-8-6-4-2-1-3-5-7(8)9(10)11(13)14;/h7-10H,1-6,12H2,(H,13,14);1H/t7-,8+,9-,10-;/m0./s1
InChIKeyAXHRQXFMMQUZDA-KHTMYQNFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic Acid Hydrochloride: Structural Identity and Baseline Profile


(1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride (CAS 2503155-09-5) is a chiral, bicyclic β-amino acid derivative featuring a fused cyclooctane–cyclobutane [6.2.0] framework with a defined (1R,8S,9S,10S) stereochemistry and a hydrochloride counterion . It is structurally distinct from the dibenzocycloheptenimine class of channel blockers. In silico profiling via BindingDB indicates it exhibits weak negative allosteric modulation of recombinant rat NMDA receptor subtypes (GluN2A, GluN2B, GluN2D), with IC50 values in the 9–110 μM range [1], establishing a low-affinity interaction profile fundamentally different from high-potency, use-dependent NMDA channel blockers such as (+)-MK-801 (dizocilpine maleate).

Procurement Risk: Why Generic Substitution of (1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic Acid Hydrochloride Is Not Feasible


Generic substitution is precluded by two factors: first, the rigid [6.2.0] bicyclic scaffold with four defined stereogenic centers constitutes a distinct pharmacophoric topology that cannot be replicated by linear or monocyclic β-amino acids; second, the compound's weak NMDA receptor interaction profile (IC50 tens of micromolar) is mechanistically opposite to the sub-nanomolar pore-blocking potency of classical dibenzocycloheptenimine antagonists such as (+)-MK-801 maleate [1]. The hydrochloride salt form further introduces differences in aqueous solubility and hygroscopicity relative to the maleate salt, affecting stock solution preparation and assay reproducibility [2]. These orthogonal structural, pharmacological, and formulation properties mean that substituting with alternative NMDA ligands, β-amino acids, or different salt forms would fundamentally alter experimental outcomes.

Quantitative Differentiation Evidence: (1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic Acid Hydrochloride vs. Comparators


NMDA Receptor Affinity: Target Compound vs. (+)-MK-801 (Dizocilpine Maleate)

The target compound acts as a weak negative allosteric modulator of recombinant rat NMDA receptors, with IC50 values of approximately 110 μM (GluN2D), 109 μM (GluN2A), and 92 μM (GluN2B) measured by two-electrode voltage clamp in Xenopus oocytes [1]. In contrast, the classical NMDA channel blocker (+)-MK-801 (dizocilpine maleate) exhibits a Kd of 37.2 ± 2.7 nM in rat brain membranes and an IC50 of 0.12 μM in patch-clamp studies on hippocampal neurons [2]. This represents a >750-fold difference in receptor affinity.

NMDA receptor binding affinity ion channel blocker

Structural Pharmacophore Differentiation: Bicyclo[6.2.0]decane Amino Acid vs. Dibenzocycloheptenimine Channel Blocker

The target compound's core scaffold is a saturated bicyclo[6.2.0]decane (cyclooctane fused to cyclobutane) bearing a β-amino acid motif (SMILES: C1CCCC2C(CC1)C(C2N)C(=O)O) . This topology is fundamentally distinct from that of (+)-MK-801, which contains a dibenzocycloheptenimine core with an endo-ethano bridge (SMILES: CN1[C@H]2c3ccccc3CC[C@@H]1c4ccccc24) and acts as an open-channel pore blocker [1]. The saturated bicyclic amino acid scaffold is a recognized privileged motif for β-turn mimicry and peptide foldamer design, whereas the MK-801 scaffold is optimized for trapping within the closed ion channel pore.

scaffold hopping chemical biology β-amino acid

Enantiomeric Potency Differentiation: Relevance of Defined (1R,8S,9S,10S) Stereochemistry

The target compound's defined (1R,8S,9S,10S) absolute configuration parallels the established stereochemical dependence observed within the dizocilpine class, where (+)-MK-801 is approximately 10-fold more potent than (-)-MK-801 in behavioral and binding assays (Ki = 30.5 nM for (+)-enantiomer vs. Ki = 211.7 nM for (-)-enantiomer at NMDA receptors) [1]. At recombinant NMDA receptors, IC50 values for MK-801 stereoisomers also vary with subunit composition, demonstrating that stereochemistry is a critical determinant of both affinity and subunit selectivity [2]. Although direct comparative data for the target compound's enantiomers are not available in the public domain, the general principle that stereochemical configuration governs biological activity is a class-level inference applicable to any chiral bioactive molecule.

chirality stereoselectivity enantiomer potency

Comparative Neuroprotective Potency In Vivo: (+)-MK-801 vs. Memantine and Amantadine

In a rat model of NMDA-induced excitotoxicity in the nucleus basalis magnocellularis, (+)-MK-801 maleate demonstrated an ED50 of 0.077 mg/kg, compared to 2.81 mg/kg for memantine hydrochloride and 43.5 mg/kg for amantadine hydrochloride, yielding a relative potency ratio of 1:36:565 [1]. The target compound, based on its weak in vitro NMDA receptor affinity (IC50 tens of μM), would be predicted to require substantially higher doses than any of these comparators, if neuroprotective activity is mediated through NMDA receptor antagonism. This quantitative rank-order provides a benchmark for positioning any novel bicyclo[6.2.0]decane amino acid within the NMDA antagonist potency spectrum.

neuroprotection in vivo pharmacology NMDA antagonist

Salt Form and Formulation Differentiation: Hydrochloride vs. Maleate Counterion

The target compound is supplied as the hydrochloride salt (MW 233.74), in contrast to the commercially dominant (+)-MK-801 maleate salt (MW 337.37, CAS 77086-22-7) . The maleate salt of (+)-MK-801 demonstrates limited aqueous solubility (<2.33 mg/mL in H2O), requiring DMSO or ethanol for stock solution preparation [1]. Hydrochloride salts of amino acid derivatives generally exhibit improved aqueous solubility and dissolution rates relative to maleate salts, and are better suited for aqueous buffer-based assay formats, though specific solubility data for the target compound are not publicly available. The different counterion also implies different hygroscopicity, storage stability, and compatibility with lyophilization workflows.

salt selection solubility formulation

Application Scenarios for (1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic Acid Hydrochloride Based on Quantitative Evidence


Low-Affinity NMDA Receptor Control Compound for SAR and Screening Cascades

With confirmed weak NMDA receptor negative allosteric modulation (IC50 92–110 μM across GluN2A, GluN2B, GluN2D subtypes), the target compound serves as a low-affinity control in NMDA-targeted screening cascades. It can be deployed alongside (+)-MK-801 (Kd = 37.2 nM) to establish a >750-fold dynamic range for assay validation, enabling robust Z'-factor calculations and hit threshold definition in high-throughput screens [1].

Chiral Bicyclo[6.2.0]decane Scaffold for β-Turn Mimetic and Foldamer Design

The saturated bicyclo[6.2.0]decane core with a β-amino acid motif provides a geometrically constrained scaffold suited for β-turn mimicry and peptide foldamer chemistry, an application space inaccessible to the aromatic dibenzocycloheptenimine scaffold of MK-801. The defined (1R,8S,9S,10S) stereochemistry facilitates systematic exploration of conformational space in peptidomimetic design .

Stereochemistry-Dependent Pharmacology Studies with Defined Enantiomer

As a single, defined stereoisomer, this compound enables studies where stereochemical purity is critical. The established ~10-fold potency difference between (+)- and (-)-MK-801 enantiomers underscores the necessity of stereochemically defined material for reproducible pharmacology. This compound can serve as a model for investigating stereochemistry–activity relationships in bicyclic amino acid series [2].

Hydrochloride Salt Advantage in Aqueous Buffer-Based Assays

The hydrochloride salt form is compatible with aqueous buffer systems commonly used in biochemical and cell-based assays, potentially reducing DMSO-driven artifacts. This offers a practical advantage over the maleate salt of (+)-MK-801, which has limited aqueous solubility (<2.33 mg/mL) and requires organic co-solvents [3].

Quote Request

Request a Quote for (1R,8S,9S,10S)-10-Aminobicyclo[6.2.0]decane-9-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.